3-Ethoxy-4-methylpent-4-enoic acid
Description
Contextual Significance of Pentenoic Acid Derivatives in Synthetic Strategies
Pentenoic acids are a class of monocarboxylic acids characterized by a five-carbon chain with a single double bond. wikipedia.org Their derivatives are valuable building blocks in organic synthesis due to the presence of multiple functional groups that can be selectively manipulated. The carboxylic acid moiety can undergo esterification, amidation, or reduction, while the carbon-carbon double bond allows for a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation.
The position of the double bond and the nature of any substituents on the carbon chain influence the reactivity and potential applications of these derivatives. For instance, some pentenoic acid esters are known for their fruity aromas and are used as flavoring agents. chemimpex.com In the pharmaceutical industry, these compounds can serve as intermediates in the synthesis of more complex molecules with therapeutic properties. chemimpex.comontosight.ai Furthermore, pentenoic acid derivatives are utilized in materials science as precursors for polymers and other functional materials. ontosight.ainih.gov
The versatility of pentenoic acids is further highlighted by their use in various synthetic transformations. For example, 4-pentenoic acid can be converted into other useful compounds through reactions like cobalt-catalyzed carbene transfer to synthesize 2,5-substituted 1,3,4-oxadiazoles. acs.org Additionally, the acid-catalyzed reaction of γ-valerolactone can produce a mixture of pentenoic acid isomers, which can then be converted into valuable products like adipic acid, a key monomer for nylon. researchgate.net
Scope of Academic Inquiry into 3-Ethoxy-4-methylpent-4-enoic Acid and Related Scaffolds
While "this compound" itself is not extensively documented in academic literature, research on structurally similar compounds provides insight into its potential areas of study. Academic inquiry into related scaffolds, such as other substituted pentenoic acids, focuses on several key areas:
Synthesis and Methodology Development: A primary area of research is the development of efficient and stereoselective methods for synthesizing substituted pentenoic acids. This includes exploring various catalytic systems and reaction conditions to control the geometry of the double bond and the stereochemistry of any chiral centers. For example, the synthesis of some 5-substituted-5-hydroxy-2-pentenoic acids has been reported, demonstrating the interest in creating diverse analogs. acs.org
Bioactivity and Medicinal Chemistry: Many studies investigate the biological properties of pentenoic acid derivatives. For instance, 2-Methyl-4-pentenoic acid is a precursor for synthesizing avermectins, which have broad-spectrum antiparasitic activity. medchemexpress.com The synthesis of pentenoic acid analogs as potential anti-influenza agents has also been explored. rsc.org
Natural Products and Metabolism: Some pentenoic acid derivatives are found in nature. For example, 4-Methyl-3-pentenoic acid has been identified in Nicotiana tabacum and Calotropis procera. nih.gov Understanding the biosynthesis and metabolic roles of these compounds is another avenue of research.
Materials Science: The ability of the pentenoate functional group to participate in polymerization reactions makes these compounds interesting for materials science. For example, pentenoate-functionalized hyaluronic acid has been used to create hydrogels with tunable properties for applications in tissue engineering. nih.gov
Given its structure, this compound would likely be of interest for its potential as a building block in the synthesis of complex organic molecules. The presence of an ether linkage, a carboxylic acid, and a trisubstituted alkene provides multiple handles for chemical modification.
Tabulated Data
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C8H14O3 | 158.19 | 1384430-96-9 bldpharm.com |
| 4-Pentenoic acid | C5H8O2 | 100.12 | 591-80-0 |
| 2-Methyl-4-pentenoic acid | C6H10O2 | 114.14 | 1575-74-2 medchemexpress.com |
| (3S)-3-hydroxy-4-methylpent-4-enoic acid | C6H10O3 | 130.14 | 1315051-90-1 nih.gov |
| 4-Methyl-3-pentenoic acid | C6H10O2 | 114.14 | 504-85-8 nih.gov |
| 3-(4-Ethoxyphenyl)-4-methylpent-2-enoic acid | C14H18O3 | 234.29 | Not Available nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-7(6(2)3)5-8(9)10/h7H,2,4-5H2,1,3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCGYSXIZNECFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethoxy 4 Methylpent 4 Enoic Acid and Analogs
Strategies for Carbon-Carbon Bond Formation in Unsaturated Carboxylic Acids
The creation of the unsaturated carboxylic acid backbone is a critical phase in the synthesis. Various powerful carbon-carbon bond-forming reactions have been developed that are suitable for constructing the vinylic and carboxylic acid moieties present in the target structure.
Olefination Reactions for Vinylic Scaffolds
Olefination reactions are a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. The Julia-Kocienski olefination, for example, is a prominent method that involves the reaction of a carbonyl compound with a sulfone, such as a benzothiazolyl sulfone, under basic conditions. nih.gov This reaction is known for its high efficiency and stereoselectivity, often favoring the formation of the (E)-alkene. nih.gov The reaction proceeds through a one-pot mechanism and has been successfully applied to the synthesis of various fluoroolefins. nih.gov
Another powerful olefination strategy is the Horner-Wadsworth-Emmons (HWE) reaction. This method utilizes a phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to yield an α,β-unsaturated ester with high (E)-selectivity. beilstein-journals.orgresearchgate.net A key advantage of the HWE reaction is that the phosphonate byproduct is water-soluble, simplifying purification. beilstein-journals.org
| Olefination Method | Reagents | Key Features |
| Julia-Kocienski | Aldehyde/Ketone, Benzothiazolyl sulfone, Base (e.g., DBU) | High efficiency, moderate to good Z-selectivity for fluorinated vinyl sulfones. nih.gov |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate ester, Base | Forms α,β-unsaturated esters, generally with high E-selectivity. beilstein-journals.orgresearchgate.net |
Alkylation-Hydrolysis-Decarboxylation Sequences
A classic and highly effective strategy for the synthesis of carboxylic acids is the malonic ester synthesis. masterorganicchemistry.com This sequence involves the alkylation of a malonic ester derivative, followed by hydrolysis of the esters and subsequent decarboxylation upon heating. masterorganicchemistry.commasterorganicchemistry.com This method allows for the introduction of an alkyl group alpha to a carboxylic acid. By selecting an appropriate alkyl halide, a variety of substituted carboxylic acids can be prepared. masterorganicchemistry.com The acetoacetic ester synthesis is a related process that yields ketones. masterorganicchemistry.com
The key steps in the malonic ester synthesis are:
Deprotonation of the malonic ester to form an enolate. masterorganicchemistry.com
Nucleophilic attack of the enolate on an alkyl halide (SN2 reaction). masterorganicchemistry.com
Hydrolysis of the ester groups to form a dicarboxylic acid. masterorganicchemistry.com
Decarboxylation of the β-keto acid or malonic acid derivative to yield the final product. masterorganicchemistry.com
This sequence offers a reliable method for extending a carbon chain and introducing a carboxylic acid functionality.
Wittig Reaction-Based Synthetic Routes
The Wittig reaction is a fundamental and widely used method for the synthesis of alkenes from carbonyl compounds and a phosphonium (B103445) ylide. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov This reaction is particularly valuable for creating α,β-unsaturated esters. beilstein-journals.orgbeilstein-journals.orgnih.gov A chemo-enzymatic approach has been developed that combines the enzymatic reduction of a carboxylic acid to an aldehyde with a subsequent Wittig reaction to produce α,β-unsaturated esters. beilstein-journals.orgbeilstein-journals.orgnih.gov This method offers a green alternative to traditional chemical reductions that often require harsh reagents. beilstein-journals.orgbeilstein-journals.org
The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. Stabilized ylides, such as those used to form α,β-unsaturated esters, typically favor the formation of the (E)-isomer. lnpu.edu.cn One-pot Wittig reactions in aqueous media have also been developed, offering an environmentally friendly approach with high yields and selectivities. researchgate.net
| Wittig Reaction Variant | Starting Materials | Key Features |
| Chemo-enzymatic | Carboxylic acid, Wittig reagent | Enzymatic reduction of carboxylic acid to aldehyde followed by Wittig reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov |
| One-pot Aqueous | Aldehyde, α-bromoester, Triphenylphosphine, Base | Environmentally benign, high yields, and good E-selectivity. researchgate.net |
Allylic Alkylation Protocols (e.g., Palladium-Catalyzed)
Palladium-catalyzed allylic alkylation is a powerful and versatile method for the formation of carbon-carbon bonds. nih.govnih.govacs.orgthieme-connect.com This reaction typically involves the reaction of an allylic electrophile with a nucleophile in the presence of a palladium catalyst. acs.org For the synthesis of carboxylic acid derivatives, enolate equivalents can be used as nucleophiles. nih.govnih.gov For instance, N-acylbenzoxazolinones can serve as ester enolate equivalents in palladium-catalyzed asymmetric allylic alkylation, yielding products with high enantioselectivity. nih.govnih.gov
The enantioselectivity of the reaction can be controlled by using chiral ligands, and new strategies in ligand design have enabled high levels of asymmetric induction. nih.govnih.gov This methodology is particularly useful for the synthesis of chiral carboxylic acid derivatives. nih.govnih.govthieme-connect.com Palladium-catalyzed allylic C-H alkylation of terminal olefins has also been reported, providing a direct method for the allylation of various substrates. rsc.org
Introduction of the Ethoxy Moiety
The introduction of the ethoxy group at the β-position of the carboxylic acid is a key step in the synthesis of the target molecule. Etherification methodologies are employed for this purpose.
Etherification Methodologies
The Williamson ether synthesis is the most common method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. numberanalytics.com This reaction proceeds via an SN2 mechanism and is typically carried out in a polar aprotic solvent. numberanalytics.com
Acid-catalyzed etherification provides an alternative route, where an alcohol is protonated to form a good leaving group, which is then displaced by another alcohol molecule. numberanalytics.com Furthermore, heterogeneous acid catalysts, such as zeolites, have been shown to be effective for the etherification of alcohols with alkenes. researchgate.netresearchgate.net
Recent advances in etherification include reductive etherification methods. For example, the reaction of an alcohol with a ketone or aldehyde in the presence of a Lewis acid and a silane (B1218182) reductant can afford ethers under mild conditions. youtube.com
| Etherification Method | Reagents | Key Features |
| Williamson Ether Synthesis | Alkoxide, Alkyl halide | Classic SN2 reaction, widely applicable. numberanalytics.com |
| Acid-Catalyzed Etherification | Alcohol, Acid catalyst | Useful for certain substrates, can involve carbocation intermediates. numberanalytics.com |
| Reductive Etherification | Alcohol, Ketone/Aldehyde, Lewis acid, Silane | Mild conditions, broad substrate scope. youtube.com |
Cycloaddition Approaches Involving Ethoxy-Substituted Reagents (e.g., [2+2] cycloaddition with ethyl vinyl ether)
Cycloaddition reactions offer a powerful strategy for the construction of cyclic frameworks, which can then be elaborated into acyclic products like 3-ethoxy-4-methylpent-4-enoic acid. The use of ethoxy-substituted reagents, particularly ethyl vinyl ether, is prominent in this regard.
One of the key reactions involving ethyl vinyl ether is the [2+2] cycloaddition. researchgate.net This reaction, when carried out with suitable partners, can lead to the formation of substituted cyclobutane (B1203170) rings. For instance, the reaction of 1-trifluoroacetyl-2-chloroacetylene with alkyl vinyl ethers has been shown to yield [2+2]-cycloadducts selectively and in high yields. researchgate.net These cyclobutene (B1205218) products can then potentially be opened to afford acyclic structures.
Ethyl vinyl ether can also participate in Diels-Alder [4+2] cycloaddition reactions. researchgate.netsci-hub.se In these reactions, it can act as a synthetic equivalent of acetylene. researchgate.net The initial cycloadducts can undergo subsequent reactions, such as retro-Diels-Alder elimination of carbon dioxide and a second elimination of ethanol, to yield substituted aromatic compounds. researchgate.net While not directly producing this compound, these examples highlight the versatility of ethyl vinyl ether in cycloaddition chemistry.
The reactivity of vinyl ethers in cycloadditions is influenced by their electron-rich nature. academie-sciences.fr They can react with various dienophiles and α,β-unsaturated aldehydes. sci-hub.se The choice of catalyst, such as a Lewis acid, can also influence the course of the cyclization. njchm.com
Stereoselective Synthesis of this compound and its Diastereomers/Enantiomers
The synthesis of specific stereoisomers (enantiomers and diastereomers) of this compound requires precise control over the formation of its chiral centers. Several strategies are employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective functional group transformations. youtube.com
Chiral Auxiliary Approaches
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com
Commonly used chiral auxiliaries are often derived from readily available and inexpensive natural sources. researchgate.net Examples include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgresearchgate.net In the context of synthesizing a molecule like this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the ethoxy group or the formation of the carbon-carbon bond at the chiral center.
For instance, an achiral carboxylic acid can be converted into a chiral amide by reacting it with a chiral amine like pseudoephedrine. wikipedia.org Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, directed by the chiral auxiliary. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched carboxylic acid. Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated high efficiency in various asymmetric reactions, including aldol (B89426) and Michael additions. researchgate.net
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Applications | Reference |
|---|---|---|
| Oxazolidinones | Asymmetric alkylations, aldol reactions, Diels-Alder reactions | researchgate.net |
| Camphorsultam | Various asymmetric transformations | researchgate.net |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | wikipedia.org |
| Sulfur-based auxiliaries | Acetate aldol reactions, Michael additions | researchgate.net |
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, offering the advantage of generating large quantities of a chiral product from a small amount of a chiral catalyst. nih.govyoutube.com In the synthesis of this compound, asymmetric catalysis could be employed to establish the key carbon-carbon bonds with high stereocontrol. nih.govproquest.com
One approach involves the use of chiral catalysts to control the conjugate addition of nucleophiles to α,β-unsaturated systems. For example, rhodium-catalyzed conjugate addition of boronic acids using a combination of chiral monodentate phosphoramidite (B1245037) ligands has been shown to be effective for asymmetric C-C bond formation. nih.gov
Another strategy involves the generation of chiral nucleophiles or electrophiles through the action of a chiral catalyst. nih.gov For instance, amino acid-derived C1-symmetrical salen ligands can be used to create chiral catalysts for asymmetric Darzens condensations and amino acid synthesis. scispace.com Proline and its derivatives have emerged as highly effective organocatalysts for asymmetric aldol and Mannich reactions, proceeding through an enamine intermediate. youtube.com The catalyst's bifunctionality allows for the activation of both the nucleophile and the electrophile, leading to highly ordered transition states and excellent stereoselectivity. youtube.com
Diastereoselective Control in Functional Group Transformations
When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective control aims to favor the formation of one diastereomer over the others. This can be achieved by exploiting the steric and electronic properties of the existing stereocenters.
In the context of synthesizing analogs of this compound, controlling the relative stereochemistry between the C3-ethoxy group and the C4-methyl group is crucial. The "inside alkoxy effect" is a stereoelectronic effect that can control the diastereoselectivity of certain reactions. nih.gov This effect has been observed in selenium-catalyzed intermolecular C-H amination reactions to form anti-1,2-amino alcohols. nih.gov The stereoselectivity is governed by the preference of the protected hydroxyl group to avoid withdrawing electron density from the transition state of a sigmaaldrich.comnih.gov-sigmatropic rearrangement. nih.gov
The directivity of functional groups, such as the hydroxy group in chiral allylic alcohols, can also be used to control the diastereoselectivity of reactions like epoxidation. acs.org This control arises from a combination of allylic strain and hydrogen bonding interactions. acs.org Similarly, in the synthesis of γ-lactams, tandem reactions involving a Brook rearrangement and radical oxygenation can lead to polysubstituted products with moderate diastereoselectivity. beilstein-journals.org The initial diastereomeric mixture can sometimes be simplified through further reaction steps, such as base-mediated equilibration to favor the thermodynamically more stable trans-isomer. beilstein-journals.org
Chemical Reactivity and Transformations of 3 Ethoxy 4 Methylpent 4 Enoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.
Esterification and Saponification Processes
Esterification: Like other carboxylic acids, 3-ethoxy-4-methylpent-4-enoic acid is expected to undergo esterification when reacted with an alcohol in the presence of an acid catalyst. pressbooks.pub This reversible reaction, known as Fischer esterification, would yield the corresponding ester and water. The equilibrium can be shifted towards the product side by removing water as it is formed.
Saponification: The reverse reaction, saponification, involves the hydrolysis of an ester of this compound using a strong base, such as sodium hydroxide. This reaction would yield the sodium salt of the carboxylic acid and the corresponding alcohol.
| Reaction | Reactants | Products | Conditions |
| Esterification | This compound, Alcohol (e.g., Methanol) | Methyl 3-ethoxy-4-methylpent-4-enoate, Water | Acid catalyst (e.g., H₂SO₄), Heat |
| Saponification | An ester of this compound, Strong base (e.g., NaOH) | Sodium 3-ethoxy-4-methylpent-4-enoate, Alcohol | Aqueous solution, Heat |
Amidation and Hydroxamic Acid Formation
Amidation: The conversion of this compound to an amide would likely require the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. youtube.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate direct amide formation. youtube.com
Hydroxamic Acid Formation: The formation of a hydroxamic acid would involve the reaction of an activated derivative of this compound (such as the acyl chloride or an ester) with hydroxylamine (B1172632) (NH₂OH).
| Reaction | Reactants | Products | Conditions |
| Amidation (via Acyl Chloride) | 1. This compound, SOCl₂2. Amine (e.g., Ammonia) | 1. 3-Ethoxy-4-methylpent-4-enoyl chloride2. 3-Ethoxy-4-methylpent-4-enamide | 1. Anhydrous conditions2. Anhydrous conditions |
| Hydroxamic Acid Formation | Ester of this compound, Hydroxylamine | 3-Ethoxy-N-hydroxy-4-methylpent-4-enamide, Alcohol | Basic or neutral pH |
Reductions and Oxidations to Related Acid Derivatives
Reductions: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com It is important to note that such strong reducing agents would also likely reduce the alkene functionality. Selective reduction of the carboxylic acid in the presence of the double bond can be challenging.
Oxidations: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. The alkene portion of the molecule, however, is susceptible to oxidative cleavage.
Reactions of the Alkene Functionality
The terminal double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles.
Electrophilic and Nucleophilic Additions to the Double Bond
Electrophilic Addition: The alkene can undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂). libretexts.orglibretexts.org In the case of hydrogen halide addition, the reaction would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal CH₂ group), and the halide adds to the more substituted carbon.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur if the double bond is activated by electron-withdrawing groups. In the case of this compound, the electron-donating nature of the ethoxy group may not favor direct nucleophilic attack on the alkene. However, conjugate addition to the α,β-unsaturated system that could be formed under certain conditions is a possibility. organicreactions.org
| Reaction | Reagent | Expected Major Product |
| Hydrohalogenation | HBr | 4-Bromo-3-ethoxy-4-methylpentanoic acid |
| Halogenation | Br₂ | 4,5-Dibromo-3-ethoxypentanoic acid |
Cyclization Reactions (e.g., Halolactonization, Selenocyclization)
The presence of both a carboxylic acid and a double bond in a γ,δ-relationship makes this compound a prime candidate for intramolecular cyclization reactions.
Halolactonization: Treatment of γ,δ-unsaturated acids with a halogen (like iodine or bromine) in the presence of a base can lead to the formation of a five-membered lactone ring. msu.edu In this process, the alkene attacks the electrophilic halogen, forming a halonium ion intermediate, which is then trapped intramolecularly by the carboxylate nucleophile.
Selenocyclization: Similar to halolactonization, selenocyclization can be achieved using electrophilic selenium reagents, such as phenylselenyl chloride (PhSeCl). This reaction would also be expected to produce a five-membered lactone containing a phenylselenyl group.
These cyclization reactions are powerful tools in organic synthesis for the construction of cyclic structures with controlled stereochemistry.
Ring-Closing Metathesis for Macrocyclic Formation
The presence of a terminal alkene in this compound makes it a potential substrate for ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic compounds, including macrocycles. researchgate.net For RCM to occur, the molecule would need to be derivatized to contain a second alkene. For instance, esterification of the carboxylic acid with an unsaturated alcohol, such as allyl alcohol, would generate a diene suitable for RCM.
The efficiency of the RCM reaction can be influenced by the nature of the substituents on the reacting alkenes. Studies on dienes with allylic substituents have shown that both steric and electronic factors play a role. nih.gov Notably, free allylic hydroxyl groups have been observed to have a significant activating effect on RCM reaction rates. nih.govumn.edu While the ethoxy group in this compound is an ether, its influence on the reactivity of the adjacent double bond in an RCM reaction would be a key factor to consider. The general mechanism for RCM involves the reaction of two alkene functionalities within the same molecule in the presence of a metal alkylidene catalyst, leading to the formation of a new cyclic alkene and the release of a small volatile alkene, such as ethene. psu.edu
Table 1: Hypothetical RCM Substrates Derived from this compound and Potential Products
| RCM Substrate (Ester of this compound) | Potential Macrocyclic Product |
| Allyl 3-ethoxy-4-methylpent-4-enoate | 8-ethoxy-9-methyl-1,4,7,8-tetrahydro-oxecine-2,6-dione |
| But-3-enyl 3-ethoxy-4-methylpent-4-enoate | 9-ethoxy-10-methyl-oxacycloundec-5-en-2-one |
| Pent-4-enyl 3-ethoxy-4-methylpent-4-enoate | 10-ethoxy-11-methyl-oxacyclododec-6-en-2-one |
Note: The feasibility and outcome of these reactions would depend on experimental conditions and the catalyst used.
Intramolecular Cycloaddition Reactions (e.g., Diels-Alder)
The alkene functionality in this compound could also participate as a dienophile in an intramolecular Diels-Alder reaction, provided the molecule is tethered to a suitable diene. The Diels-Alder reaction is a powerful tool for the stereoselective formation of six-membered rings. masterorganicchemistry.com
For an intramolecular Diels-Alder reaction to be feasible, the carboxylic acid of this compound could be coupled with a molecule containing a conjugated diene system, separated by a linker of appropriate length. The stereochemical outcome of such a reaction would be governed by the geometry of the transition state, with the formation of five- and six-membered rings being generally favored. masterorganicchemistry.com The substitution pattern on both the diene and the dienophile (the double bond of the pentenoic acid derivative) would significantly influence the reaction's feasibility and regioselectivity.
Transformations Involving the Ether Group
Stability and Potential for Cleavage Reactions
The ethoxy group in this compound is an allylic ether. Allylic ethers are known to be relatively stable under basic and neutral conditions, making them useful as protecting groups in organic synthesis. fiveable.meorganic-chemistry.org However, they are susceptible to cleavage under acidic conditions. fiveable.memasterorganicchemistry.com
The cleavage of allylic ethers by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), typically proceeds through protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.comyoutube.com The reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. Given the secondary nature of the carbon bearing the ethoxy group and the potential for resonance stabilization of an allylic carbocation, an SN1 pathway is a plausible mechanism for cleavage. libretexts.org Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of ethers, including allylic ethers. masterorganicchemistry.comsciencemadness.org
The stability of the allylic ether also implies that many chemical transformations could be performed on the carboxylic acid or the terminal alkene without affecting the ether linkage, provided acidic conditions are avoided.
Table 2: Potential Cleavage Products of the Ethoxy Group
| Reagent | Potential Products |
| Excess HBr | 3-bromo-4-methylpent-4-enoic acid and ethyl bromide |
| Excess HI | 3-iodo-4-methylpent-4-enoic acid and ethyl iodide |
| BBr₃ followed by workup | 3-hydroxy-4-methylpent-4-enoic acid |
Multi-Component Reactions and Cascade Processes
The combination of functional groups in this compound opens up possibilities for its use in multi-component reactions (MCRs) and cascade processes, which are efficient methods for building molecular complexity in a single step. nih.govacs.org
For instance, the carboxylic acid functionality could allow the molecule to participate in isocyanide-based MCRs like the Ugi or Passerini reactions, provided an amine and an isocyanide (for the Ugi reaction) or a carbonyl compound and an isocyanide (for the Passerini reaction) are also present. nih.gov The alkene could potentially be involved in other MCRs, such as the Petasis reaction, which couples an amine, a carbonyl compound, and a vinyl boronic acid derivative. nih.gov While the native alkene is not a boronic acid, derivatization could enable its participation.
Furthermore, the presence of both a carboxylic acid and an alkene could facilitate cascade reactions. For example, under certain catalytic conditions, a sequence of reactions such as methoxycarbonylation of the alkene followed by further transformations could be envisioned. rsc.org Cascade reactions involving the initial cycloisomerization of an unsaturated carboxylic acid, often catalyzed by transition metals like gold, represent another avenue for generating complex molecular architectures. mdpi.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and neighboring protons for each unique proton in a molecule. While specific experimental data for 3-Ethoxy-4-methylpent-4-enoic acid is not publicly available in the referenced literature, a hypothetical ¹H NMR spectrum can be predicted based on its structure. The expected signals, their multiplicities, and integration values would correspond to the ethoxy group's ethyl protons, the chiral proton at the C3 position, the diastereotopic protons of the adjacent methylene (B1212753) group, and the vinylic and methyl protons of the terminal alkene.
Interactive Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ethoxy) | 1.15 - 1.25 | Triplet | 3H |
| CH₃ (vinyl) | 1.70 - 1.80 | Singlet | 3H |
| CH₂ (acid) | 2.40 - 2.60 | Doublet of Doublets | 2H |
| OCH₂ (ethoxy) | 3.40 - 3.60 | Quartet | 2H |
| CH (chiral) | 3.80 - 3.90 | Triplet | 1H |
| C=CH₂ (vinyl) | 4.80 - 5.00 | Singlets | 2H |
| COOH | 10.0 - 12.0 | Broad Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ (ethoxy) | ~15 |
| CH₃ (vinyl) | ~20 |
| CH₂ (acid) | ~40 |
| OCH₂ (ethoxy) | ~65 |
| CH (chiral) | ~80 |
| C=CH₂ (vinyl carbon) | ~112 |
| C=CH₂ (quaternary vinyl carbon) | ~145 |
| COOH | ~175 |
Other Heteronuclear NMR (e.g., ³¹P NMR for phosphonate (B1237965) derivatives)
Further structural confirmation or analysis of derivatives of this compound could be achieved using other heteronuclear NMR techniques. For instance, if the carboxylic acid were converted to a phosphonate derivative, ³¹P NMR spectroscopy would be a crucial tool for its characterization, providing specific chemical shifts for the phosphorus nucleus.
Two-Dimensional NMR Experiments for Connectivity and Stereochemistry (e.g., NOESY)
Two-dimensional (2D) NMR experiments are powerful methods for establishing atomic connectivity and spatial relationships within a molecule. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish the one-bond and multiple-bond correlations between protons and carbons, respectively. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be particularly valuable in determining the stereochemistry at the C3 chiral center by observing through-space interactions between protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, allowing for the calculation of its elemental formula. For this compound (C₈H₁₄O₃), the predicted monoisotopic mass is 158.0943 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. Predicted adducts in mass spectrometry for this compound include [M+H]⁺ with a mass-to-charge ratio (m/z) of 159.10158 and [M+Na]⁺ with an m/z of 181.08352. nih.gov
Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. Both soft and hard ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI), provide complementary information.
Electrospray Ionization (ESI-MS): As a soft ionization method, ESI-MS is particularly well-suited for the analysis of moderately polar and thermally labile molecules like this compound. The technique typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, along with adducts with solvent ions such as sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu The predicted collision cross-section values for various adducts of this compound provide further structural insight. uni.lu
Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 159.10158 |
| [M+Na]⁺ | 181.08352 |
| [M-H]⁻ | 157.08702 |
| [M+NH₄]⁺ | 176.12812 |
| [M+K]⁺ | 197.05746 |
| [M+H-H₂O]⁺ | 141.09156 |
Data sourced from PubChemLite. uni.lu
Fragmentation in ESI-MS, induced by collision-induced dissociation (CID), would likely involve the loss of the ethoxy group (CH₃CH₂O•, 45 Da) and the carboxylic acid group (COOH•, 45 Da). The loss of water (H₂O, 18 Da) from the protonated molecule is also a common fragmentation pathway for carboxylic acids.
For this compound, the molecular ion peak (M⁺•) at m/z 158 would be expected. Key fragmentation pathways would include:
Alpha-cleavage: The bonds adjacent to the carbonyl group and the ether oxygen are prone to cleavage. libretexts.org This would lead to the loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 113, and the loss of the ethyl radical (•CH₂CH₃) from the ethoxy group to give a fragment at m/z 129.
McLafferty Rearrangement: For carboxylic acids, this rearrangement can lead to the elimination of a neutral alkene molecule. miamioh.edu
Loss of the Carboxyl Group: Cleavage of the bond between the alpha-carbon and the carbonyl carbon can result in the loss of •COOH (45 Da), leading to a fragment at m/z 113.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound, enabling its separation from impurities and simultaneous structural confirmation. docbrown.info A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of a modifier such as formic acid to ensure proper ionization and peak shape. nih.gov The eluent would be introduced into the mass spectrometer, typically using an ESI source. This setup allows for the acquisition of mass spectra for the parent compound as it elutes from the column, as well as for any co-eluting impurities, facilitating their identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by the presence of several key absorption bands.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1760-1690 |
| Alkene | C=C stretch | 1680-1640 |
| Alkene | =C-H stretch | 3100-3000 |
| Ether | C-O stretch | 1300-1000 |
| Alkane | C-H stretch | 3000-2850 |
The broad O-H stretch of the carboxylic acid is one of the most recognizable features in an IR spectrum. pressbooks.pub The carbonyl (C=O) stretch is also a strong and sharp absorption. pressbooks.pub The presence of the alkene is confirmed by the C=C and =C-H stretching vibrations. pressbooks.pub The C-O stretching of the ethoxy group will also be a prominent feature. docbrown.infofiveable.me
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. For a chiral molecule like this compound, which possesses a stereocenter at the carbon bearing the ethoxy group, X-ray crystallography of a single crystal of one of its enantiomers would provide unambiguous proof of its (R) or (S) configuration.
However, obtaining a single crystal suitable for X-ray diffraction can be challenging, particularly for compounds that are liquids or low-melting solids at room temperature. As of the current literature, no crystal structure for this compound has been reported. If a suitable crystal could be grown, the resulting data would provide precise bond lengths, bond angles, and torsional angles, offering a complete and highly detailed structural picture of the molecule in the solid state.
Chromatographic Techniques for Separation and Purity
Chromatographic methods are essential for the separation of this compound from reaction byproducts and for the determination of its enantiomeric purity.
High Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. A reversed-phase method, as described in the LC-MS section, can effectively separate the target compound from impurities with different polarities.
Due to the presence of a chiral center, this compound exists as a pair of enantiomers. Chiral HPLC is the method of choice for separating and quantifying these enantiomers. This is crucial as enantiomers can exhibit different biological activities. csfarmacie.cz The separation is achieved using a chiral stationary phase (CSP). For an acidic compound like this, a CSP based on an anion exchanger, such as a quinine (B1679958) or quinidine (B1679956) derivative, could be effective. chiraltech.comresearchgate.net The mobile phase would typically be a polar organic solvent like methanol, often with acidic or basic additives to facilitate the ionic interactions required for chiral recognition. chiraltech.comsigmaaldrich.com The relative peak areas of the two enantiomers in the chromatogram would provide the enantiomeric excess (ee) of the sample.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions. youtube.com For example, in a hypothetical synthesis of this compound via an esterification-like reaction, TLC could be used to track the consumption of the starting materials and the formation of the product. researchgate.netsigmaaldrich.com
A small aliquot of the reaction mixture would be spotted on a TLC plate alongside the starting materials. The plate would then be developed in a suitable solvent system, likely a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with the ratio adjusted to achieve good separation. researchgate.net The spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate, which reacts with the alkene functionality, or an acidic stain. sigmaaldrich.com The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate the progression of the reaction. youtube.com
Column Chromatography for Purification
Column chromatography is a fundamental purification technique in organic chemistry used to separate individual compounds from a mixture. columbia.eduyoutube.com The separation is based on the differential partitioning of the mixture's components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column). columbia.eduyoutube.com For a polar compound like this compound, which contains a carboxylic acid group, specific chromatographic conditions are selected to achieve effective purification.
The polarity of the stationary phase and the mobile phase are critical factors. columbia.edu Typically, for polar analytes, normal-phase or reversed-phase chromatography can be employed.
Normal-Phase Chromatography : In this mode, a polar stationary phase, such as silica (B1680970) gel or alumina, is used with a non-polar mobile phase. columbia.eduyoutube.com Less polar compounds travel through the column faster with the mobile phase, while more polar compounds, like carboxylic acids, are retained more strongly by the polar stationary phase and elute later. youtube.com The elution solvent's polarity can be gradually increased (gradient elution) to elute the more strongly adsorbed compounds. orgsyn.org
Reversed-Phase Chromatography : This technique uses a non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile). lcms.cz In this setup, polar molecules have a higher affinity for the mobile phase and elute earlier, while non-polar impurities are retained longer. For organic acids, the pH of the mobile phase is often adjusted to suppress the ionization of the carboxylic acid group, which allows for better retention and peak shape. lcms.czsigmaaldrich.com Using a buffer or an acid modifier like phosphoric acid in the mobile phase is common practice. lcms.cz
The purification of this compound from a reaction mixture would involve carefully selecting these conditions to maximize the separation from unreacted starting materials, byproducts, and other impurities. The choice between normal-phase and reversed-phase depends on the polarity of the impurities. Fractions are collected as the mobile phase elutes from the column and are typically analyzed by a simpler method like Thin Layer Chromatography (TLC) to identify those containing the pure desired product. youtube.comorgsyn.org
Below is a representative table outlining typical conditions for the purification of a polar carboxylic acid using flash column chromatography.
Table 1: Representative Parameters for Column Chromatography Purification
| Parameter | Normal-Phase Conditions | Reversed-Phase Conditions |
|---|---|---|
| Stationary Phase | Silica Gel (SiO₂) | C18-functionalized Silica |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Water/Methanol with 0.1% Phosphoric Acid |
| Sample Loading | Dissolved in minimal dichloromethane (B109758) or eluent | Dissolved in minimal mobile phase |
| Elution Method | Gradient: Increasing polarity (e.g., from 5% to 50% Ethyl Acetate in Hexane) | Isocratic or Gradient: Decreasing polarity (e.g., from 90% to 10% Water) |
| Detection Method | TLC with a suitable stain (e.g., potassium permanganate) | TLC or HPLC analysis of fractions |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the molecule. For a purified sample of this compound, elemental analysis provides a fundamental confirmation of its elemental composition and, by extension, its molecular formula.
The molecular formula for this compound is C₈H₁₄O₃. To confirm this formula, the experimentally determined mass percentages of carbon, hydrogen, and oxygen must align closely with the theoretically calculated values. The theoretical percentages are calculated based on the atomic masses of the elements and the molecular weight of the compound. webqc.org
The molecular weight of C₈H₁₄O₃ is 158.20 g/mol . molbase.comnist.gov
Carbon (C): (8 * 12.011) / 158.20 * 100% = 60.75%
Hydrogen (H): (14 * 1.008) / 158.20 * 100% = 8.92%
Oxygen (O): (3 * 15.999) / 158.20 * 100% = 30.33%
An experimental analysis of a pure sample would be expected to yield results very close to these theoretical values, typically within a margin of ±0.4%. A significant deviation would suggest the presence of impurities or an incorrect structural assignment.
Table 2: Elemental Analysis Data for C₈H₁₄O₃
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
|---|---|---|
| Carbon (C) | 60.75% | 60.68% |
| Hydrogen (H) | 8.92% | 8.95% |
Note: Experimental values are representative and serve as an example of acceptable results for confirmation of the empirical formula.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Alumina |
| Carbon |
| Dichloromethane |
| Ethyl Acetate |
| Hexane |
| Hydrogen |
| Methanol |
| Nitrogen |
| Oxygen |
| Phosphoric acid |
| Potassium permanganate |
| Silica Gel |
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 3-Ethoxy-4-methylpent-4-enoic acid. These computational tools allow for the exploration of its potential energy surface, reaction pathways, and conformational landscape.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
For a compound like this compound, DFT calculations could be employed to explore various reaction pathways. For instance, the addition of the ethoxy group to a precursor alkene is a key synthetic step. Computational studies on similar alkene addition reactions have demonstrated the utility of DFT in mapping out the transition states and intermediates, thereby elucidating the reaction mechanism. utdallas.eduyoutube.com These calculations can determine the activation energies for different potential pathways, helping to predict the most likely reaction mechanism under specific conditions. Furthermore, understanding the mechanisms of chemical reactions through computational organic chemistry is a growing field, often involving collaboration between experimentalists and theorists to provide a comprehensive picture. nih.govacs.org
Conformational Analysis and Stereoisomer Prediction
The presence of a chiral center at the third carbon and a double bond gives rise to the possibility of multiple stereoisomers and a complex conformational landscape for this compound. The molecule exists as (R)- and (S)-enantiomers. Additionally, the rotation around single bonds leads to various conformers.
Computational methods, particularly molecular mechanics and quantum mechanics, are invaluable for performing conformational analysis. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of the most stable, low-energy conformers. For instance, studies on related pentenoic acids have shown that multiple conformers can exist with relatively small energy differences. wikipedia.orgnih.gov These analyses are crucial for understanding how the molecule might interact with biological systems or how it will behave in different solvents. Stereoisomer prediction is inherently linked to this analysis, as the relative energies of different diastereomers and enantiomers can be calculated to predict their relative populations at equilibrium.
Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Section)
Computational methods can predict various spectroscopic parameters that are crucial for the identification and characterization of molecules. One such parameter is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. This property is particularly relevant in ion mobility-mass spectrometry (IM-MS), a technique that separates ions based on their size and shape.
For this compound, predicted CCS values have been calculated for various adducts using computational tools. These predictions are essential for identifying the compound in complex mixtures analyzed by IM-MS. The predicted CCS values are presented in the table below. researchgate.net
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 159.10158 | 135.2 |
| [M+Na]+ | 181.08352 | 141.1 |
| [M-H]- | 157.08702 | 134.0 |
| [M+NH4]+ | 176.12812 | 155.3 |
| [M+K]+ | 197.05746 | 141.1 |
| [M+H-H2O]+ | 141.09156 | 130.7 |
| [M+HCOO]- | 203.09250 | 155.1 |
| [M+CH3COO]- | 217.10815 | 177.2 |
| [M+Na-2H]- | 179.06897 | 137.0 |
| [M]+ | 158.09375 | 136.4 |
| [M]- | 158.09485 | 136.4 |
Data sourced from PubChemLite. researchgate.net
In Silico Assessment of Molecular Properties (e.g., XlogP)
In silico tools are widely used to predict various molecular properties that are important in fields such as drug discovery and environmental science. One such property is the logarithm of the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity. XlogP is a commonly used atomistic method for calculating logP.
The predicted XlogP for this compound is 1.2. researchgate.net This value suggests that the compound has a moderate degree of lipophilicity, indicating it would have some solubility in both lipid and aqueous environments. This property is crucial for understanding its pharmacokinetic behavior, such as absorption and distribution in biological systems.
Reaction Mechanism Elucidation through Computational Approaches
Beyond predicting reaction energetics, computational chemistry provides a powerful platform for the detailed elucidation of reaction mechanisms. By modeling the interactions between reactants, intermediates, transition states, and products, a step-by-step picture of a chemical transformation can be constructed.
For this compound, computational approaches could be used to investigate its synthesis and reactivity. For example, the mechanism of the Williamson ether synthesis, a potential route to introduce the ethoxy group, could be modeled to understand the role of the solvent and the nature of the transition state. Similarly, the reactivity of the carboxylic acid and the double bond can be explored. Computational studies on alkene oxidation reactions, for instance, have provided deep insights into the mechanisms of these complex transformations. researchgate.net By applying similar computational methodologies to this compound, a comprehensive understanding of its chemical behavior can be achieved, guiding future synthetic efforts and applications.
Applications As a Synthetic Intermediate in Organic Synthesis
Role in the Synthesis of Bioactive Molecules and Natural Product Analogs
The structural motifs derivable from 3-Ethoxy-4-methylpent-4-enoic acid are present in various bioactive compounds, suggesting its potential as a valuable intermediate.
The enzyme enolase is a crucial component of the glycolytic pathway and a target for drug development. While various compounds have been investigated as enolase inhibitors, the literature does not currently link this compound to the synthesis of known enolase or neutral endopeptidase (NEP) inhibitors. For instance, a compound known as ENOblock was reported as a potential enolase inhibitor but was later found to likely act through other mechanisms, and it is structurally unrelated to the title acid. plos.org Similarly, the synthesis of the hypoglycemic agent Repaglinide involves a key intermediate, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, which, despite the name similarity, is a distinct aromatic compound. google.com
Contribution to Natural Product Total Synthesis Efforts
The total synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks that can be elaborated into the target molecule. While specific examples of the incorporation of this compound into the total synthesis of a natural product are not prominently reported in scientific literature, its structure suggests potential applications. For instance, the allylic ether and the carboxylic acid functionalities could be key elements in the construction of polyketide or terpenoid natural products. nih.gov
The terminal double bond could participate in various carbon-carbon bond-forming reactions, such as metathesis or conjugate additions, to build the carbon skeleton of a target natural product. The stereocenter at the C3 position, if the compound is resolved into its enantiomers, would be particularly valuable in stereoselective synthesis.
Utility in Asymmetric Synthesis as a Chiral Pool Component
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, which is crucial for the development of pharmaceuticals and other biologically active compounds. The "chiral pool" is a collection of readily available, enantiomerically pure compounds from natural sources that serve as starting materials for the synthesis of complex chiral molecules. nih.govacs.org Common contributors to the chiral pool include amino acids, sugars, and terpenes. acs.org
Should this compound be available in an enantiomerically pure form, it could serve as a valuable addition to the chiral pool. Its potential utility would stem from the pre-existing stereocenter at the C3 position, which could be transferred to the target molecule, thus avoiding the need for a de novo asymmetric transformation.
The general strategy of chiral pool synthesis involves utilizing the inherent chirality of a starting material to control the stereochemistry of subsequent reactions. nih.gov For example, the chiral center in an enantiomerically pure form of this compound could direct the stereochemical outcome of reactions at the adjacent methylene (B1212753) group or the double bond. This approach can significantly enhance the efficiency of a total synthesis. acs.org
The application of chiral building blocks is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex molecules with precise stereochemical control. portico.org While the specific contributions of this compound remain an area for future exploration, its structure aligns with the principles of a useful chiral synthon.
Future Research Directions and Emerging Paradigms
Development of Chemo- and Stereoselective Methodologies for Functionalization
The presence of multiple reactive sites in 3-Ethoxy-4-methylpent-4-enoic acid—namely the carbon-carbon double bond, the carboxylic acid group, and various C-H bonds—necessitates the development of highly selective functionalization methods. Future research will likely focus on catalyst-controlled reactions that can target a specific site with high precision, thereby avoiding the need for extensive protecting group strategies.
Recent advancements in catalysis have demonstrated the ability to achieve site-selective and stereoselective functionalization of unactivated C–H bonds. snnu.edu.cn For instance, the use of tailored dirhodium catalysts could potentially enable the selective introduction of functional groups at specific methylene (B1212753) or methyl positions on the pentenoic acid backbone. snnu.edu.cn This approach offers a streamlined path to a diverse range of derivatives. Furthermore, the stereocenter at the C3 position presents an opportunity for asymmetric catalysis to control the diastereoselectivity of reactions at adjacent positions. The development of chiral catalysts will be crucial for accessing enantiopure forms of this compound derivatives, which is often a prerequisite for biological applications.
Integration of Sustainable Chemistry Principles in Synthetic Routes
Modern synthetic chemistry is increasingly guided by the principles of sustainability, aiming to reduce environmental impact and improve resource efficiency. Future synthetic routes towards this compound and its derivatives should prioritize the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents.
One promising avenue is the use of biomass-derived synthons as starting materials. For example, carbohydrates can be transformed into valuable building blocks for the synthesis of functionalized aromatic carboxylic acids, a strategy that could be adapted for aliphatic systems. acs.org Carboxylation reactions using carbon dioxide as a C1 source represent another key area of sustainable chemistry that could be applied to the synthesis of this and other carboxylic acids, thereby contributing to carbon capture and utilization. The inherent stability of CO2 presents challenges, but various activation methods, including photochemical, electrochemical, and enzymatic approaches, are being explored. rsc.org Additionally, the use of green oxidants, such as hydrogen peroxide, catalyzed by metal-free solid acid carbocatalysts, offers a sustainable alternative to traditional oxidation methods for the synthesis of carboxylic acids from aldehydes. nih.gov
Exploration of Novel Catalytic Systems for Efficient Transformations
The efficiency and selectivity of chemical transformations involving this compound could be significantly enhanced through the exploration of novel catalytic systems. The unsaturated ether moiety, for instance, is a target for innovative catalytic reactions. Bi-functional heterogeneous catalysts have shown promise in the direct and selective synthesis of unsaturated ethers from unsaturated aldehydes and alcohols. mdpi.com Such catalysts could be adapted for transformations of the ethoxy group or the double bond in the target molecule.
Phase-transfer catalysis is another area with potential for the asymmetric synthesis of complex molecules. Novel crown ether-squaramide catalysts have been developed for the asymmetric α-alkylation of malonates, demonstrating the power of this approach in constructing chiral quaternary carbon centers. mdpi.comresearchgate.net Similar catalytic systems could be designed to achieve stereoselective modifications of the this compound scaffold. Furthermore, the development of highly efficient catalytic systems for the conversion of dimethyl ether to lower alkenes highlights the ongoing innovation in catalyst design that could inspire new transformations for the ether functionality within the target molecule. conferencea.org
Computational Design and Optimization of Reaction Pathways
Computational chemistry has become an indispensable tool in modern synthetic planning, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of catalysts. chiralpedia.com For a molecule like this compound, where multiple reaction pathways are possible, computational methods can provide invaluable guidance.
Transition state force fields and quantum mechanics/molecular mechanics (QM/MM) methods can be employed to predict the stereoselectivity of potential reactions, thereby accelerating the discovery of optimal catalysts and reaction conditions. chiralpedia.com Computer-assisted synthesis planning tools, leveraging machine learning and artificial intelligence, can propose novel and efficient retrosynthetic pathways. frontiersin.orgsemanticscholar.org These computational approaches can significantly reduce the amount of empirical experimentation required, saving time and resources. For instance, automated reactivity prediction has been successfully applied to the total synthesis of complex natural products, demonstrating its power in designing optimal synthetic intermediates. acs.org The integration of these computational tools will be crucial for the efficient and targeted exploration of the chemical space around this compound. nih.gov
Applications in Advanced Materials and Medicinal Chemistry Scaffolds
While the direct applications of this compound are yet to be explored, its structural motifs suggest significant potential in both materials science and medicinal chemistry. Functionalized scaffolds are the building blocks of a wide array of advanced materials and therapeutic agents.
In materials science, carboxylic acid-containing molecules are used in the development of polymers, resins, and other functional materials. The presence of the ethoxy and vinyl groups in the target molecule could allow for its incorporation into polymers with tailored properties, such as hydrophobicity, cross-linking density, and mechanical strength. Multifunctional scaffolds are being investigated for a variety of biomedical applications, including tissue engineering and drug delivery. researchgate.netrsc.org
In medicinal chemistry, aliphatic cores are increasingly recognized for their ability to provide access to novel chemical space beyond traditional aromatic scaffolds. nih.gov The structural features of this compound could serve as a starting point for the development of new therapeutic agents. The carboxylic acid can participate in hydrogen bonding interactions with biological targets, while the lipophilic backbone can be modified to optimize pharmacokinetic properties. The exploration of this scaffold could lead to the discovery of new bioactive molecules with unique pharmacological profiles. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethoxy-4-methylpent-4-enoic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves functionalizing a pentenoic acid backbone. A common approach is alkylation of 4-methylpent-4-enoic acid with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to introduce the ethoxy group. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted precursors . Alternative routes may employ Mitsunobu reactions for stereochemical control when introducing substituents .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the presence of the ethoxy (-OCH₂CH₃) and methyl groups. Key signals include δ ~1.3–1.5 ppm (triplet for -CH₂CH₃) and δ ~1.8–2.0 ppm (singlet for -CH₃) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ = 173.12 g/mol) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability assays should be conducted in buffered solutions (pH 2–10) at 25°C and 40°C. Degradation kinetics can be monitored via UV-Vis spectroscopy (absorbance at 260 nm) or LC-MS. Preliminary data suggest instability under strongly alkaline conditions (pH > 9) due to ester hydrolysis .
Advanced Research Questions
Q. How does the ethoxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The ethoxy group acts as an electron-withdrawing substituent, increasing electrophilicity at the carbonyl carbon. Kinetic studies using competitive reactions (e.g., with amines or alcohols) under controlled conditions (THF, 0°C to RT) can quantify reactivity. Computational modeling (DFT) further elucidates electronic effects .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from tautomerism or rotational isomers. Techniques include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., enol-keto tautomerism) .
- 2D NMR (COSY, HSQC) : To assign overlapping signals and confirm connectivity .
- X-ray Crystallography : For unambiguous structural determination of crystalline derivatives .
Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Screen parameters (temperature, solvent polarity, catalyst loading) using fractional factorial designs.
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically .
- Byproduct Identification : LC-MS/MS to characterize impurities (e.g., dimerization products or oxidation byproducts) .
Critical Analysis of Biological Activity Studies
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for esterases) to measure IC₅₀ values. Include controls with structurally similar analogs to isolate the ethoxy group’s contribution .
- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) to quantify permeability across Caco-2 cell monolayers, simulating intestinal absorption .
- In Vivo Toxicity Screening : Zebrafish embryo models (OECD TG 236) for acute toxicity profiling .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
